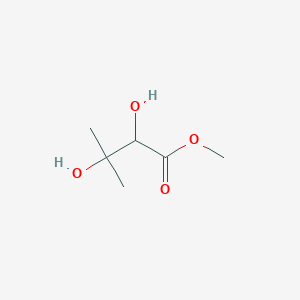

Methyl 2,3-dihydroxy-3-methylbutanoate

CAS No.: 80567-47-1

Cat. No.: VC19324446

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80567-47-1 |

|---|---|

| Molecular Formula | C6H12O4 |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | methyl 2,3-dihydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C6H12O4/c1-6(2,9)4(7)5(8)10-3/h4,7,9H,1-3H3 |

| Standard InChI Key | GHWRZRNYIIZFRP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(C(=O)OC)O)O |

Introduction

Structural and Molecular Characteristics

Methyl 2,3-dihydroxy-3-methylbutanoate features a four-carbon backbone with hydroxyl groups at the second and third positions and a methyl branch at the third carbon. The esterification of the carboxylic acid group with methanol distinguishes it from its parent acid, 2,3-dihydroxy-3-methylbutanoic acid (CAS 1756-18-9). Key structural properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 148.157 g/mol | Chemsrc |

| Exact Mass | 148.074 g/mol | PubChem |

| IUPAC Name | Methyl (2R)-2,3-dihydroxy-3-methylbutanoate | EPA DSSTox |

The compound’s stereochemistry, particularly the (R)-configuration at the second carbon, influences its biological activity and enzymatic interactions. Its polar surface area (66.76 Ų) and hydroxyl groups facilitate solubility in polar solvents, while the methyl ester enhances lipid membrane permeability .

Synthesis and Industrial Production

The synthesis of methyl 2,3-dihydroxy-3-methylbutanoate typically involves esterification of 2,3-dihydroxy-3-methylbutanoic acid. Industrial methods employ continuous flow reactors to optimize yield and purity. A two-step process is common:

-

Hydroxylation of Isovaleric Acid Derivatives: Isovaleric acid undergoes hydroxylation using oxidizing agents like potassium permanganate under controlled conditions to introduce hydroxyl groups.

-

Esterification with Methanol: The resulting dihydroxy acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

Recent advances focus on enzymatic esterification using lipases, which offer higher stereoselectivity and milder reaction conditions compared to chemical methods.

Chemical Reactivity and Derivatives

The compound participates in reactions typical of hydroxy esters:

Hydrolysis

In aqueous acidic or basic conditions, the methyl ester undergoes hydrolysis to regenerate 2,3-dihydroxy-3-methylbutanoic acid:

This reaction is pivotal in biological systems where esterases catalyze the conversion.

Oxidation and Reduction

-

Oxidation: Treatment with strong oxidizers like chromium trioxide yields 2,3-diketobutanoate, a precursor in synthetic chemistry.

-

Reduction: Lithium aluminum hydride reduces the ester to 2,3-dihydroxy-3-methylbutanol, a potential intermediate in polymer synthesis.

Substitution Reactions

The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride, forming derivatives such as 2,3-dichloro-3-methylbutanoate, which are useful in agrochemical production.

Biological Significance and Metabolic Pathways

Methyl 2,3-dihydroxy-3-methylbutanoate is an intermediate in the biosynthesis of branched-chain amino acids (BCAAs) like valine and leucine. Key enzymatic steps include:

-

Ketol-Acid Reductoisomerase (EC 1.1.1.86): Converts 3-hydroxy-3-methyl-2-oxobutanoate to the dihydroxy acid precursor.

-

Esterase-Mediated Hydrolysis: Releases the free acid for subsequent dehydration to 2-oxoisovalerate, a BCAA precursor.

In Saccharomyces cerevisiae, this compound regulates nitrogen metabolism and stress responses, highlighting its role in microbial physiology.

Applications in Biotechnology and Medicine

Pharmaceutical Intermediates

The compound’s role in BCAA biosynthesis makes it valuable for studying metabolic disorders like maple syrup urine disease (MSUD). Inhibitors targeting its metabolic pathway are explored for therapeutic applications.

Microbial Production

Engineered E. coli strains expressing ketol-acid reductoisomerase and esterases produce the compound sustainably, offering an eco-friendly alternative to chemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume